1-(4-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde

Description

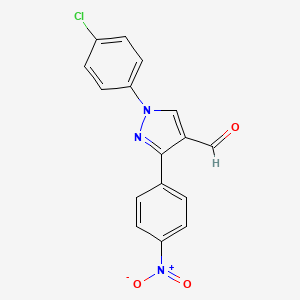

1-(4-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a pyrazole-based heterocyclic compound characterized by a pyrazole core substituted with a 4-chlorophenyl group at position 1, a 4-nitrophenyl group at position 3, and a formyl (-CHO) group at position 3. The presence of electron-withdrawing substituents (chloro and nitro) at the para positions of the aromatic rings significantly influences its electronic properties, reactivity, and biological activity. Pyrazole-4-carbaldehydes are typically synthesized via the Vilsmeier-Haack reaction, which facilitates formylation at the pyrazole C-4 position . Such compounds are pharmacologically relevant due to their antimicrobial , antioxidant , and structural diversity .

Structure

3D Structure

Properties

CAS No. |

618098-99-0 |

|---|---|

Molecular Formula |

C16H10ClN3O3 |

Molecular Weight |

327.72 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-(4-nitrophenyl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C16H10ClN3O3/c17-13-3-7-14(8-4-13)19-9-12(10-21)16(18-19)11-1-5-15(6-2-11)20(22)23/h1-10H |

InChI Key |

HCZGGXQQLXRGGR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Procedure:

-

Intermediate Synthesis :

-

Optimization :

Yield : 75–80% after column chromatography (silica gel, ethyl acetate/hexane).

Green Chemistry Approaches

Recent innovations emphasize sustainability, such as using ionic liquids to replace volatile organic solvents:

Ionic Liquid-Mediated Synthesis:

-

Reagents : [Bmim]HSO₄ (1-butyl-3-methylimidazolium hydrogen sulfate) as catalyst and solvent.

-

Advantages :

Comparative Analysis of Methods

Purification and Characterization

-

Recrystallization : Ethanol or ethyl acetate/hexane mixtures yield crystals with ≥95% purity.

-

Chromatography : Silica gel chromatography (ethyl acetate:hexane = 3:7) resolves regioisomers.

-

Analytical Data :

Industrial-Scale Considerations

For bulk production, continuous flow reactors enhance reproducibility and safety:

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The aldehyde group at the 4-position of the pyrazole ring undergoes nucleophilic addition reactions with amines, hydrazines, and alcohols:

Condensation Reactions

The aldehyde participates in condensation with active methylene compounds:

Example: Knoevenagel Condensation

-

Reagents : Malononitrile or ethyl cyanoacetate

-

Product : α,β-Unsaturated nitriles (e.g., 3-(pyrazol-4-yl)acrylonitrile derivatives).

-

Application : Intermediate for synthesizing chromone-linked pyrazoles .

Oxidation

-

Product : 1-(4-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.

-

Mechanism : Aldehyde → carboxylic acid via intermediate geminal diol.

Reduction

-

Product : 4-(Hydroxymethyl)-1-(4-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole.

-

Application : Hydroxymethyl derivatives serve as intermediates for phosphonium salts .

Cyclization Reactions

The aldehyde group facilitates heterocycle formation:

Functionalization via Vilsmeier-Haack Reaction

-

Product : 4-Chloromethylpyrazole derivatives.

-

Mechanism : The aldehyde is converted to a chloroimidate intermediate, enabling nucleophilic substitution .

Biological Activity Correlation

-

Hydrazones : Exhibit radical scavenging activity (IC₅₀ = 12–45 μM in DPPH assays) .

-

Quinoline hybrids : Show moderate inhibition of Aurora kinases (IC₅₀ = 0.24–16.42 μM) .

Stability and Reactivity Trends

-

Electron-withdrawing effects : The nitro group enhances electrophilicity at the aldehyde, accelerating nucleophilic additions .

-

Steric hindrance : The 4-chlorophenyl group slightly reduces reactivity in bulky reagents .

This compound’s multifunctional reactivity makes it valuable for synthesizing bioactive heterocycles and exploring structure-activity relationships in medicinal chemistry .

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 1-(4-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde exhibits significant anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines:

- HepG2 (Liver Cancer) : Growth inhibition of approximately 54.25%.

- HeLa (Cervical Cancer) : Growth inhibition of about 38.44%.

The compound shows selectivity towards cancer cells, with minimal toxicity observed in normal fibroblast cells (80.06% growth) .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory effects. In a comparative study, it exhibited superior anti-inflammatory activity compared to the standard drug diclofenac sodium. This property makes it a candidate for the development of new anti-inflammatory agents .

Antimicrobial Properties

This compound has also been assessed for its antimicrobial activity against various bacterial strains. Studies indicate promising results, suggesting its potential use as an antimicrobial agent in pharmaceuticals .

Fungicidal Activity

The compound serves as an important intermediate in the synthesis of fungicidal agents such as pyraclostrobin. It is utilized in agricultural chemistry for developing effective fungicides that help manage plant diseases .

Synthesis of Advanced Materials

Due to its unique chemical structure, this compound can be employed in the synthesis of advanced materials with specific electronic or optical properties. Its ability to form π–π interactions between pyrazole and phenyl rings enhances the stability of crystal structures, making it suitable for applications in organic electronics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 1-(4-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde can be contextualized by comparing it with structurally analogous pyrazole-4-carbaldehydes (Table 1).

Table 1: Structural and Functional Comparison of Pyrazole-4-Carbaldehyde Derivatives

Structural and Electronic Comparisons

Crystallographic Stability :

- Pyrazole derivatives with dihydro-pyrazoline cores (e.g., 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde) exhibit planar conformations stabilized by intramolecular hydrogen bonding, enhancing structural rigidity . The target compound’s fully aromatic pyrazole core may reduce conformational flexibility but improve thermal stability.

Synthetic Pathways :

Pharmacological Potential

- Halogen vs. Nitro Substituents: Halogenated derivatives (e.g., 1-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde) are prioritized in drug design due to their enhanced lipophilicity and resistance to enzymatic degradation .

Biological Activity

1-(4-Chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a compound that belongs to the pyrazole family, which is known for its diverse biological activities. This article reviews the synthesis, biological activities, and potential applications of this compound based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves the condensation of appropriate aldehydes and hydrazines in the presence of catalysts. Various methods have been explored, including the Vilsmeier-Haack reaction, which allows for the introduction of functional groups that enhance biological activity.

Antitumor Activity

Research has indicated that pyrazole derivatives, including this compound, exhibit significant antitumor properties. In a study by Amer et al., compounds derived from pyrazole structures demonstrated potent cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents .

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory activity. In comparative studies, it was found to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 effectively. For instance, some derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like diclofenac sodium .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been extensively documented. The compound has demonstrated activity against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies have shown that certain derivatives possess significant antibacterial properties, indicating their potential as therapeutic agents against infections .

Case Studies and Research Findings

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways. For instance, its anti-inflammatory effects may involve the inhibition of cyclooxygenase enzymes (COX-2), which are critical in the inflammatory response. Additionally, its antitumor effects may be linked to apoptosis induction in cancer cells through various signaling pathways.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-chlorophenyl)-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde?

The Vilsmeier-Haack reaction is a robust method for introducing the carbaldehyde group into pyrazole derivatives. For analogs, the reaction involves treating substituted pyrazoles with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under controlled conditions (60–80°C, 4–6 hours). Post-reaction neutralization with sodium acetate and recrystallization (e.g., using ethanol) yields pure products. This method is adaptable to halogenated and nitro-substituted aryl groups .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

A combination of analytical techniques is essential:

Q. What preliminary biological screening approaches are suitable for this compound?

Antimicrobial assays against Gram-positive (S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) strains via broth microdilution (MIC determination) are recommended. Halogenated derivatives often show enhanced activity compared to non-halogenated analogs, with potency assessed relative to standard antibiotics like ampicillin .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. Crystals grown via slow evaporation (e.g., from DMSO/ethanol) can be analyzed using SHELXL for refinement . Key parameters include:

Q. How do electronic effects of substituents (Cl, NO₂) influence reactivity and bioactivity?

- Electron-withdrawing groups (NO₂) : Increase electrophilicity at the carbaldehyde group, enhancing susceptibility to nucleophilic attack (e.g., in Schiff base formation).

- Halogens (Cl) : Improve lipophilicity and membrane permeability, correlating with antibacterial potency . Quantitative Structure-Activity Relationship (QSAR) models using DFT calculations (e.g., HOMO-LUMO gaps) can predict reactivity trends .

Q. What strategies address contradictions in biological activity data across studies?

- Standardize assay conditions : Control variables like inoculum size, solvent (DMSO ≤1% v/v), and incubation time .

- Synchrotron-based crystallography : Resolve polymorphic forms that may alter bioactivity .

- Metabolic stability assays : Use liver microsomes to rule out rapid degradation as a cause of false negatives .

Q. How can computational methods optimize derivatization for target-specific applications?

- Docking studies : Screen against bacterial targets (e.g., E. coli DNA gyrase) using AutoDock Vina.

- ADMET prediction : SwissADME or ProTox-II can forecast pharmacokinetic properties (e.g., BBB permeability, CYP inhibition) .

- Molecular dynamics (MD) : Simulate binding stability (10–100 ns trajectories) to prioritize synthetic targets .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.